Cas no 7622-06-2 ( )

structure
Chemical and Physical Properties
Names and Identifiers
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- DTXSID20997569
- NSC406352
- NCI60_003854
- N,O-Diacetyljervine
- (4'-acetyl-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-yl) acetate
- Veratraman-11-one,23-epoxy-, (3.beta.,23.beta.)-
- 7622-06-2
- 28-Acetyl-11-oxo-17,23-epoxyveratraman-3-yl acetate
- CHEMBL1978258
-
-
- Inchi: InChI=1S/C31H43NO5/c1-16-13-25-28(32(15-16)19(4)33)18(3)31(37-25)12-10-23-24-8-7-21-14-22(36-20(5)34)9-11-30(21,6)27(24)29(35)26(23)17(31)2/h7,16,18,22-25,27-28H,8-15H2,1-6H3/t16-,18+,22-,23-,24-,25+,27+,28-,30-,31-/m0/s1
- InChI Key: AETQSOZEKYWGIJ-ATYUTGPHSA-N
- SMILES: C[C@H]([C@]1([C@@]2([H])C[C@H](C)CN1C(C)=O)[H])[C@](C(C)=C34)(O2)CC[C@@]3([H])[C@]5([H])CC=C6C[C@@H](OC(C)=O)CC[C@]6(C)[C@@]5([H])C4=O
Computed Properties
- Exact Mass: 509.314123
- Monoisotopic Mass: 509.314123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 37
- Rotatable Bond Count: 2
- Complexity: 1110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 10
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.9
- XLogP3: 3.4
Experimental Properties
- Color/Form: Solid powder
- Density: 1.2
- Boiling Point: 655.6°C at 760 mmHg
- Flash Point: 350.3°C
- Refractive Index: 1.575
- PSA: 72.91000
- LogP: 4.94850
Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Related Literature
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1. Absorption spectra of ketones. Part III. The long-wavelength band of αβ-unsaturated ketonesR. C. Cookson,S. H. Dandegaonker J. Chem. Soc. 1955 1651
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J. Walker,W. A. Waters,B. C. L. Weedon,R. A. Raphael,J. F. W. McOmie,T. G. Halsall,J. W. Cornforth,A. S. Bailey,T. J. King,E. J. Bourne Annu. Rep. Prog. Chem. 1952 49 110
-
James McKenna Q. Rev. Chem. Soc. 1953 7 231
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